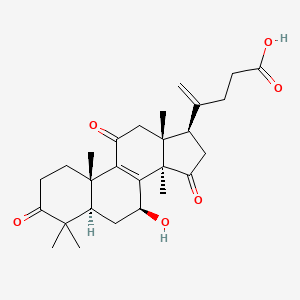![molecular formula C36H26O8 B11930457 5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone: is a complex organic compound characterized by its unique binaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: This step involves the coupling of two naphthalene units through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of reagents such as osmium tetroxide or hydrogen peroxide.
Benzylation: The benzyl groups are added through benzylation reactions, typically using benzyl chloride in the presence of a base like sodium hydroxide.
Final Modifications: The final steps may include further functional group modifications and purification processes to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products:
Oxidation Products: Quinones, hydroquinones, or other oxidized derivatives.
Reduction Products: Alcohols, diols, or other reduced forms.
Substitution Products: Compounds with various functional groups replacing the benzyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its stability and functional groups make it suitable for incorporation into advanced materials, such as polymers or nanomaterials.
Biology and Medicine:
Drug Development: The compound’s multiple functional groups and potential biological activity make it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments.
Coatings and Adhesives: Its chemical stability and functional groups make it useful in formulating coatings and adhesives with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the benzyl groups can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound shares a similar core structure but differs in the presence of spiro linkage and tetramethyl groups.
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: This compound has similar hydroxyl and binaphthalene features but includes dimethoxy and diisopropyl groups.
Uniqueness: 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific combination of benzyl, hydroxyl, and dimethyl groups, which confer distinct chemical properties and potential applications. Its symmetrical structure and multiple functional groups make it versatile for various chemical reactions and applications in different fields.
Propiedades
Fórmula molecular |
C36H26O8 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
5-benzyl-2-(5-benzyl-1,4,6,7-tetrahydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C36H26O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-16,37,39,41,43H,13-14H2,1-2H3 |
Clave InChI |
LPVFEPQELVJHIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)CC3=CC=CC=C3)C4=C(C5=CC(=C(C(=C5C(=C4C)O)CC6=CC=CC=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
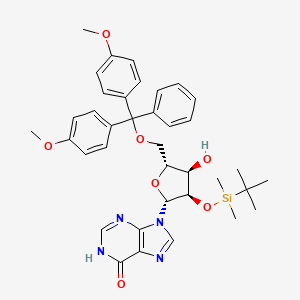
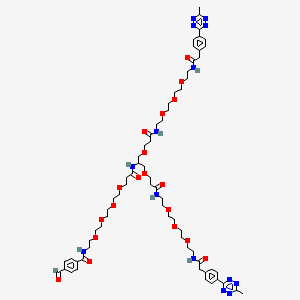


![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
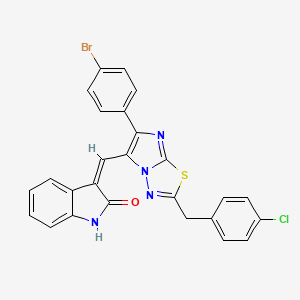
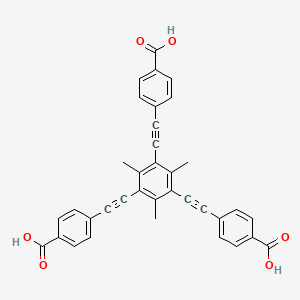
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
